Chemical structure and physical properties of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Chemical structure and physical properties of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a pyrazole derivative, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, serving as a crucial scaffold in the design of novel therapeutic agents.[1][2][3][4] This document delves into its chemical structure, a robust and replicable synthesis methodology, detailed physicochemical properties, and the spectral data that validate its identity.
Chemical Identity and Structure
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the C3 position with an ethyl carboxylate group and at the C5 position with a 4-nitrophenyl moiety. The presence of the electron-withdrawing nitro group and the ester functional group makes this molecule a versatile building block for further chemical modifications.
Key Identifiers:
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Systematic IUPAC Name: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
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CAS Number: 854700-38-2
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Molecular Formula: C₁₂H₁₁N₃O₄
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Molecular Weight: 261.24 g/mol
Synthesis Pathway and Experimental Protocol
The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is reliably achieved through a two-step reaction sequence. This common and efficient method involves an initial Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydrazine hydrate to construct the pyrazole ring.[3][5][6]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (Intermediate)
This step employs a Claisen condensation between 4-nitroacetophenone and diethyl oxalate.[3][6] Sodium ethoxide, a strong base, is crucial for deprotonating the α-carbon of the acetophenone, initiating the nucleophilic attack on the diethyl oxalate.
Step 2: Cyclocondensation to form Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
The synthesized β-dicarbonyl intermediate readily undergoes a cyclization reaction with hydrazine hydrate.[3][5] The reaction is typically conducted in a protic solvent like glacial acetic acid or ethanol, which facilitates the condensation and subsequent dehydration to form the stable aromatic pyrazole ring.[3][6]
Detailed Experimental Protocol
Materials:
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4-Nitroacetophenone
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Diethyl oxalate
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Sodium metal
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Absolute ethanol
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Hydrazine hydrate
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Glacial acetic acid
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Methodology:
Part A: Preparation of the Intermediate (Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate)
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add freshly cut sodium metal (1 equivalent) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
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Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) in absolute ethanol dropwise at room temperature.
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Reaction Progression: Stir the resulting mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation: After completion, the reaction mixture is acidified with dilute acid (e.g., H₂SO₄ or HCl) to precipitate the butanoate intermediate. The solid is then filtered, washed with cold water, and dried.
Part B: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Reaction Setup: Prepare a suspension of the dried ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate intermediate (1 equivalent) in glacial acetic acid.[3][5]
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Addition of Hydrazine: To this suspension, add hydrazine hydrate (1.2 equivalents) dropwise while stirring.
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Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The formation of the pyrazole can be monitored by TLC.
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Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[2]
Synthesis Workflow Diagram
Caption: Reaction scheme for the two-step synthesis of the title compound.
Physicochemical and Spectral Properties
The structural identity and purity of the synthesized compound are confirmed through the analysis of its physicochemical and spectral data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃O₄ | |
| Molecular Weight | 261.24 g/mol | |
| Physical Form | Solid | [7][8] |
| CAS Number | 854700-38-2 | |
| Topological Polar Surface Area (TPSA) | 114.59 Ų | [9] (Calculated for a similar structure) |
| logP | 2.57 | [9] (Calculated for a similar structure) |
Table 2: Spectral Characterization Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -CH₃ of ethyl), ~4.4 (q, 2H, -CH₂ of ethyl), ~7.5 (s, 1H, pyrazole C4-H), ~7.8-8.3 (m, 4H, aromatic protons), ~13.0-14.0 (br s, 1H, pyrazole N1-H). Chemical shifts are estimates based on similar structures.[10][11][12] |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~62 (-CH₂), ~105 (pyrazole C4), ~124-149 (aromatic and pyrazole C3/C5 carbons), ~162 (C=O of ester). |
| FT-IR | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1720 (C=O ester stretch), ~1595 (C=N stretch), ~1520 & ~1340 (asymmetric and symmetric N-O stretch of nitro group).[10][13][14] |
| Mass Spec. (EIMS) | m/z: 261 [M]⁺, corresponding to the molecular ion. |
Molecular Structure Insights
Relevance and Applications in Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer agents.[2] The title compound, Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, serves as a key intermediate and molecular template for developing new pharmaceuticals.[1][6]
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Scaffold for Library Synthesis: The N1-H of the pyrazole ring and the ester group are amenable to a wide range of chemical modifications, allowing for the creation of large libraries of derivatives for high-throughput screening.
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Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems to modulate a compound's pharmacokinetic and pharmacodynamic properties.
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Potential Pharmacological Profile: The combination of the pyrazole core and the nitrophenyl group suggests potential for exploration in anticancer, anti-inflammatory, and antimicrobial research programs.[3][4]
Conceptual Application Pathway
Caption: From core compound to potential therapeutic applications.
Conclusion
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a well-defined chemical entity with a straightforward and scalable synthetic protocol. Its structural features, particularly the reactive sites on the pyrazole ring and ester moiety, make it an exceptionally valuable building block for medicinal chemists. The comprehensive characterization data provided in this guide serves as a reliable reference for researchers aiming to utilize this compound in the synthesis of novel molecules with potential therapeutic applications.
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